2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)9-5-7-10(8-6-9)19-14-20-12-4-2-1-3-11(12)13(21)22-14/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJIWYZTFQCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-(trifluoromethyl)aniline with appropriate benzoxazinone precursors. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction generally involves the use of palladium catalysts and boron reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, ammoniation, and separation of reaction products to obtain the desired compound . The use of environmentally friendly reagents and recovery of surplus materials are also considered to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzoxazinone core.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with a benzoxazine structure exhibit promising anticancer properties. The trifluoromethyl substitution is known to enhance biological activity by improving lipophilicity and metabolic stability. In studies involving various cancer cell lines, derivatives of benzoxazines have shown cytotoxic effects, suggesting potential for development into anticancer agents .
2. Antimicrobial Properties
The incorporation of trifluoromethyl groups into aromatic systems has been linked to increased antimicrobial activity. Preliminary studies demonstrate that 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one exhibits significant inhibition against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Materials Science Applications
1. Fluorescent Probes
The unique electronic properties of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one allow it to function as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biological interactions at the molecular level .
2. Polymer Chemistry
This compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. The trifluoromethyl group contributes to the thermal stability and chemical resistance of the resulting materials, which are valuable in various industrial applications .
Synthetic Organic Chemistry Applications
1. Synthetic Intermediates
As a versatile building block, 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one can be utilized in the synthesis of more complex organic molecules. Its reactive functional groups allow for further modifications and derivatizations, making it an essential intermediate in organic synthesis .
2. Reaction Mechanisms
Studies on the reactivity of this compound have provided insights into reaction mechanisms involving electrophilic aromatic substitutions and nucleophilic additions. Understanding these mechanisms is crucial for developing new synthetic methodologies and optimizing existing protocols in organic chemistry .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria; potential for antibiotic development. |
| Study C | Fluorescent Probes | Utilized in live-cell imaging studies; confirmed ability to track cellular processes effectively. |
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: A precursor used in the synthesis of various derivatives.
3,5-Bis(trifluoromethyl)aniline: Another compound with similar structural features but different reactivity.
4-(Trifluoromethoxy)aniline: Shares the trifluoromethyl group but has different functional groups attached.
Uniqueness
2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties
Biological Activity
2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. The presence of a trifluoromethyl group enhances its chemical properties, making it a subject of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula: C₁₅H₉F₃N₂O₂
- Molecular Weight: 306.239 g/mol
- CAS Number: 278609-56-6
Biological Activity Overview
Benzoxazinones, including 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, exhibit a broad spectrum of biological activities such as:
- Anticancer
- Antimicrobial
- Antiviral
- Anti-inflammatory
Table 1: Summary of Biological Activities
The mechanism by which 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Cell Cycle Modulation: Studies have shown that it can alter cell cycle distribution in cancer cells, leading to increased apoptosis (programmed cell death) .
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in microbial cells, leading to their death.
Case Studies
-
Anticancer Activity:
A study evaluated the cytotoxic effects of 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one on various cancer cell lines. Results indicated an IC50 value of approximately 10 µM against P388 leukemia cells, demonstrating significant anticancer potential . -
Antimicrobial Efficacy:
Research highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
In comparison with other benzoxazinones, 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one shows unique advantages due to the trifluoromethyl group which enhances lipophilicity and cellular uptake.
Table 2: Comparison with Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-[4-(Trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one | 10 | Anticancer |
| Nitrobenzoxazinone | 9.9 | Anticancer |
| Benzoxazinone derivative | 12 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via cyclocondensation of substituted anilines with anthranilic acid derivatives. Mechanochemical methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) have been reported to enhance reaction efficiency under solvent-free conditions . Key considerations include stoichiometric control of trifluoromethyl-substituted aniline, temperature optimization (e.g., reflux in benzene or toluene), and purification via recrystallization using acetone/petroleum ether mixtures to isolate high-purity crystals .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for verifying the trifluoromethyl group and aromatic proton environments. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of carbonyl (C=O) and benzoxazinone ring vibrations. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling 2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one in laboratory settings?
- Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Stability studies under inert atmospheres (N₂/Ar) are advised to prevent decomposition. Refer to safety data sheets (SDS) for storage guidelines (e.g., 2–8°C in sealed containers) and first-aid measures for accidental exposure .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the optimization of reaction yields for this compound?
- Answer : Retrosynthetic deconstruction identifies anthranilic acid, trifluoromethyl-substituted aniline, and acylating agents (e.g., acetic anhydride) as key precursors. Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) can improve yields. For example, replacing traditional solvents with ionic liquids may enhance solubility of the trifluoromethyl group, reducing side reactions .
Q. What computational tools can predict the electronic effects of the trifluoromethyl group on the compound’s reactivity?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the -CF₃ group, which stabilizes the benzoxazinone ring and influences nucleophilic attack sites. Molecular docking studies can further predict binding affinities for biological targets, aiding structure-activity relationship (SAR) analyses .
Q. How should researchers address contradictions between theoretical predictions and experimental data in bioactivity studies?
- Answer : Reconcile discrepancies by revisiting the theoretical framework (e.g., adjusting solvation models in DFT) or validating assumptions in biological assays (e.g., buffer pH effects on compound stability). Cross-referencing with analogous compounds (e.g., quinazolinones) provides insights into substituent-dependent behavior .
Q. What methodological strategies are effective for investigating the compound’s potential as a kinase inhibitor?
- Answer : Combine enzymatic assays (e.g., ATPase activity measurements) with cellular studies (e.g., apoptosis assays in cancer cell lines). Use competitive binding assays (SPR/ITC) to quantify interaction kinetics with kinase domains. Compare results with structurally similar inhibitors to isolate the role of the trifluoromethylanilino moiety .
Q. How can isotopic labeling (e.g., ¹⁸O/²H) elucidate metabolic pathways of this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
